molecular formula C26H23NO4 B14008671 2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid CAS No. 359582-76-6

2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid

Cat. No.: B14008671
CAS No.: 359582-76-6
M. Wt: 413.5 g/mol
InChI Key: JLYOJYCKWIZTAQ-UHFFFAOYSA-N
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Description

2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid is a complex organic compound with a unique structure that includes an indole core, a phenethoxybenzoyl group, and an acetic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Phenethoxybenzoyl Group: The phenethoxybenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole core reacts with phenethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetylation: The final step involves the acetylation of the indole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole or phenethoxybenzoyl moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced symptoms or slowed disease progression.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetic acid: A simpler indole derivative with similar structural features but lacking the phenethoxybenzoyl group.

    2-(2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with a methyl group at the 2-position but without the phenethoxybenzoyl group.

    2-(4-benzoylphenyl)acetic acid: A compound with a benzoyl group attached to a phenyl ring, similar to the phenethoxybenzoyl group in the target compound.

Uniqueness

2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid is unique due to its combination of an indole core, a phenethoxybenzoyl group, and an acetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

359582-76-6

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

2-[2-methyl-1-[4-(2-phenylethoxy)benzoyl]indol-4-yl]acetic acid

InChI

InChI=1S/C26H23NO4/c1-18-16-23-21(17-25(28)29)8-5-9-24(23)27(18)26(30)20-10-12-22(13-11-20)31-15-14-19-6-3-2-4-7-19/h2-13,16H,14-15,17H2,1H3,(H,28,29)

InChI Key

JLYOJYCKWIZTAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2N1C(=O)C3=CC=C(C=C3)OCCC4=CC=CC=C4)CC(=O)O

Origin of Product

United States

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